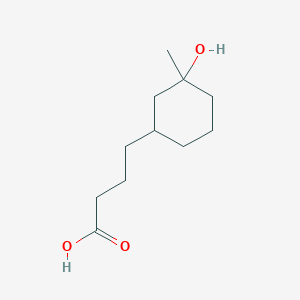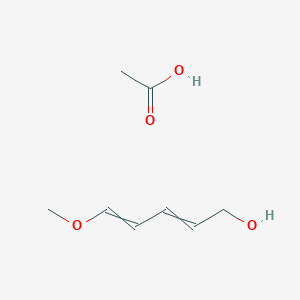
Acetic acid;5-methoxypenta-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxypenta-2,4-dien-1-ol is an organic compound with the molecular formula C7H10O3 This compound is characterized by the presence of both an acetic acid group and a methoxypenta-2,4-dien-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxypenta-2,4-dien-1-ol typically involves the reaction of 5-methoxypenta-2,4-dien-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methoxypenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid;5-methoxypenta-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxypenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;5-methoxypenta-2,4-dien-1-ol: Unique due to the presence of both acetic acid and methoxypenta-2,4-dien-1-ol moieties.
Methoxyacetic acid: Similar in structure but lacks the penta-2,4-dien-1-ol component.
Penta-2,4-dien-1-ol: Similar in structure but lacks the acetic acid component.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Numéro CAS |
95083-84-4 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
acetic acid;5-methoxypenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c1-8-6-4-2-3-5-7;1-2(3)4/h2-4,6-7H,5H2,1H3;1H3,(H,3,4) |
Clé InChI |
QDCRZJSGKNIPPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


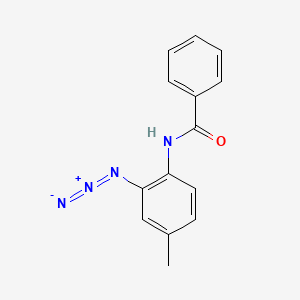
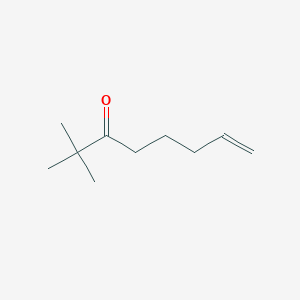
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
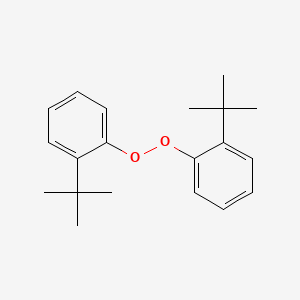
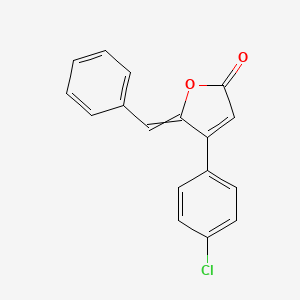
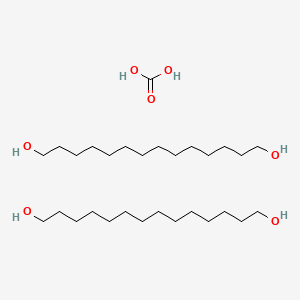
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
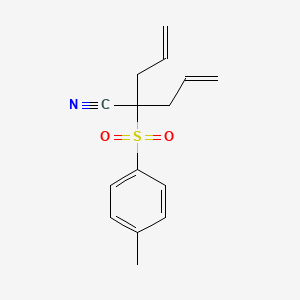
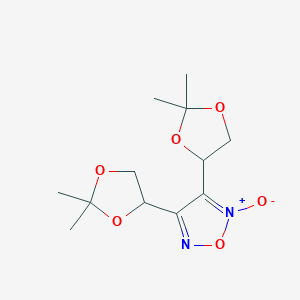
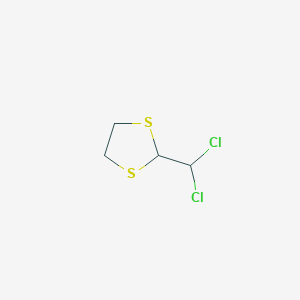
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
